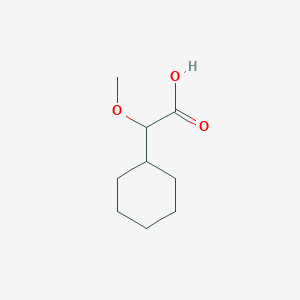

2-Cyclohexyl-2-methoxyacetic acid

Descripción

BenchChem offers high-quality 2-Cyclohexyl-2-methoxyacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexyl-2-methoxyacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-cyclohexyl-2-methoxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQRZUWJYFTHSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility of 2-Cyclohexyl-2-methoxyacetic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Cyclohexyl-2-methoxyacetic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Cyclohexyl-2-methoxyacetic acid. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document extrapolates its expected solubility profile based on fundamental chemical principles and data from structurally analogous molecules. It is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for determining its solubility in various organic solvents. The guide details the physicochemical properties influencing solubility, predicts its behavior in a range of solvents, and provides a robust experimental protocol for empirical solubility determination.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For a drug to be absorbed, it must first dissolve in the physiological fluids at the site of administration. Poor solubility can lead to incomplete absorption and erratic bioavailability, posing significant challenges in drug formulation and development. 2-Cyclohexyl-2-methoxyacetic acid, with its unique combination of a bulky non-polar cyclohexyl group, a polar carboxylic acid moiety, and a methoxy group, presents an interesting case study in solubility. Understanding its solubility in a variety of organic solvents is paramount for downstream applications such as purification, crystallization, formulation, and the development of analytical methods.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of 2-Cyclohexyl-2-methoxyacetic acid is the primary determinant of its solubility. The molecule possesses both hydrophobic and hydrophilic regions, making its solubility highly dependent on the nature of the solvent.

-

The Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This confers a degree of polarity to the molecule and allows for interactions with polar solvents. In basic solutions, the carboxylic acid can deprotonate to form a carboxylate salt, which is significantly more soluble in aqueous and polar protic solvents.[1][2][3]

-

The Cyclohexyl Group (-C6H11): This large, non-polar, alicyclic group is hydrophobic and will dominate the molecule's interaction with non-polar solvents. The principle of "like dissolves like" suggests that this group will favor solubility in non-polar organic solvents.[4][5][6]

-

The Methoxy Group (-OCH3): The ether linkage introduces some polarity and the oxygen atom can act as a hydrogen bond acceptor.[6]

Based on these structural features, a qualitative prediction of the solubility of 2-Cyclohexyl-2-methoxyacetic acid in various organic solvents can be made.

Table 1: Predicted Solubility of 2-Cyclohexyl-2-methoxyacetic Acid in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid and methoxy groups can hydrogen bond with the solvent, but the large non-polar cyclohexyl group will limit solubility.[4][6] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | These solvents can accept hydrogen bonds from the carboxylic acid and have dipole-dipole interactions. The lack of a bulky hydrophobic region in the solvent (compared to the solute) facilitates dissolution. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Moderate to High | The large, non-polar cyclohexyl group will have favorable van der Waals interactions with these solvents. Solubility in diethyl ether is expected due to its ability to accept a hydrogen bond from the carboxylic acid.[2] |

| Acidic/Basic | 5% Aqueous HCl, 5% Aqueous NaOH, 5% Aqueous NaHCO3 | High in Basic Solutions | As a carboxylic acid, it will be deprotonated in basic solutions (NaOH, NaHCO3) to form a highly water-soluble carboxylate salt.[1][2][3] It is expected to be insoluble in acidic solutions. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of 2-Cyclohexyl-2-methoxyacetic acid.

Materials and Equipment

-

2-Cyclohexyl-2-methoxyacetic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Cyclohexyl-2-methoxyacetic acid to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is achieved. A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a period to allow the excess solid to settle.

-

For finer suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 2-Cyclohexyl-2-methoxyacetic acid.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

Visualizing the Experimental Workflow

Caption: Key factors influencing the solubility of 2-Cyclohexyl-2-methoxyacetic acid.

Conclusion

While awaiting empirical data, this guide provides a robust framework for understanding and predicting the solubility of 2-Cyclohexyl-2-methoxyacetic acid. The interplay of its hydrophobic cyclohexyl ring and hydrophilic carboxylic acid and methoxy groups dictates a nuanced solubility profile. The provided experimental protocol offers a standardized method for generating the precise, quantitative data essential for advancing the development of formulations containing this compound. For drug development professionals, a thorough characterization of solubility is not merely a preliminary step but a cornerstone of successful therapeutic design.

References

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- experiment 1 determination of solubility class.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts.

- Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical.

- Solubility and Factors Affecting Solubility - Chemistry LibreTexts.

- 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources.

- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX.

Sources

Crystal structure analysis of 2-Cyclohexyl-2-methoxyacetic acid

Advanced Crystallographic Characterization of Chiral -Heteroatom Acids

Case Study: 2-Cyclohexyl-2-methoxyacetic Acid (CMA)

Executive Summary

This technical guide details the structural elucidation of 2-Cyclohexyl-2-methoxyacetic acid (CMA) , a critical chiral building block and resolving agent in pharmaceutical synthesis. Unlike its aromatic analog (

This document outlines a self-validating workflow for researchers, covering high-purity crystallization, Single Crystal X-Ray Diffraction (SC-XRD) data collection, and ab initio structure solution. Special emphasis is placed on the determination of absolute configuration via the Flack parameter and the analysis of supramolecular hydrogen-bonding networks.

Chemical Context & Synthesis Logic

To understand the crystal lattice, one must understand the molecule's conformational freedom. CMA (CAS: 15540-18-8) possesses a cyclohexyl ring (flexible chair/boat conformers) and a methoxy group adjacent to a carboxylic acid.

-

Chiral Center: The C2 carbon is a stereocenter. In drug development, isolating the

- or -

Synthetic Origin: CMA is typically derived via the catalytic hydrogenation of

-methoxyphenylacetic acid or the methylation of hexahydromandelic acid. -

Structural Expectation: We anticipate the cyclohexyl group to adopt a chair conformation to minimize 1,3-diaxial interactions. The carboxylic acid moieties will likely drive crystallization through

centrosymmetric dimers.

Synthesis & Crystallization Workflow

The following diagram illustrates the pathway from raw synthesis to diffraction-quality crystals.

Figure 1: Synthesis and crystallization workflow for isolating single-enantiomer CMA crystals.

Experimental Protocol: Crystallization & Data Collection

High-quality data reduction begins with a high-quality crystal. For CMA, the presence of the flexible cyclohexyl ring can lead to disorder if cooling is uncontrolled.

2.1. Crystallization Strategy

Objective: Grow a single crystal (

-

Solvent Selection: Use a binary system.

-

Solvent A (Good): Ethanol or Methanol (Polar, supports H-bonding).

-

Solvent B (Poor): n-Hexane or Pentane (Non-polar, induces precipitation).

-

-

Procedure (Vapor Diffusion):

-

Dissolve 20 mg of enantiopure CMA in 0.5 mL of Solvent A in a small inner vial.

-

Place the open inner vial inside a larger jar containing 5 mL of Solvent B.

-

Seal the outer jar. As Solvent B diffuses into Solvent A, solubility decreases slowly, promoting ordered lattice growth.

-

Critical Control: Maintain temperature at

to reduce thermal vibration of the cyclohexyl ring.

-

2.2. SC-XRD Data Collection Parameters

Instrument: Bruker D8 QUEST or equivalent diffractometer.

Source: Cu-K

| Parameter | Setting | Rationale |

| Temperature | 100 K | Freezes cyclohexyl ring conformation; reduces thermal ellipsoids. |

| Detector Distance | 40-50 mm | Balances resolution vs. overlap of reflections. |

| Scan Strategy | Ensures 100% completeness and high redundancy. | |

| Resolution | Sufficient for direct methods; | |

| Exposure Time | 10-30 s/frame | Depends on crystal size; optimize for |

Structure Solution and Refinement

This phase converts diffraction spots (reciprocal space) into electron density (real space).

3.1. The Refinement Cycle

We utilize the SHELXT (intrinsic phasing) and SHELXL (least-squares refinement) algorithms.

Figure 2: The iterative structure solution and refinement cycle.

3.2. Causality in Refinement Choices

-

Space Group Assignment: Since CMA is chiral, the space group must be non-centrosymmetric (e.g., Monoclinic

or Orthorhombic -

Hydrogen Placement:

-

C-H bonds: Place geometrically (riding model) to reduce parameters.

-

O-H bonds: Locate via Difference Fourier maps. The carboxylic proton is critical for defining the hydrogen bond network.

-

-

Disorder Handling: The cyclohexyl ring may show flipping between chair forms. If thermal ellipsoids are elongated, apply a disorder model (PART 1 / PART 2) with occupancy refinement.

Structural Analysis & Validation

4.1. Absolute Configuration (The Flack Parameter)

For chiral drugs, knowing the absolute configuration is non-negotiable.

-

Method: Refine the Flack parameter (

) . -

Interpretation:

-

(with small esd, e.g.,

- : The model is inverted; flip the structure.

-

Challenge: CMA contains only light atoms (C, H, O). The anomalous scattering signal will be weak.

-

Solution: If the standard error is too high, synthesize a heavy-atom salt (e.g., CMA + 4-bromobenzylamine) to introduce a strong anomalous scatterer (Br), ensuring a definitive Flack parameter.

-

(with small esd, e.g.,

4.2. Intermolecular Interactions

The crystal stability of CMA is governed by the Carboxylic Acid Dimer (

-

Mechanism: Two CMA molecules face each other. The carbonyl oxygen of Molecule A accepts a hydrogen from the hydroxyl group of Molecule B, and vice versa.

-

Metric: Measure the

distance. A typical strong H-bond is -

Methoxy Contribution: Check for weak

interactions that stabilize the packing between the dimer stacks.

4.3. Conformational Analysis[1][2]

-

Torsion Angles: Calculate the

(C-C-C-C) angles in the cyclohexyl ring. Ideal chair conformation should show alternating signs near -

Methoxy Orientation: The dihedral angle between the methoxy group and the carbonyl carbon determines the dipole alignment.

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

-

Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

- Parsons, S., & Flack, H. D. (2004). "Patterson determination of absolute structure." Acta Crystallographica Section A, 60(s1), s61.

-

Desiraju, G. R. (2002). "Hydrogen bonding in supramolecular functions." Accounts of Chemical Research, 35(7), 565-573. Link

- Trost, B. M., et al. (1986). "O-Methylmandelic Acid: A Reagent for Absolute Configuration." Journal of Organic Chemistry, 51(12), 2370-2374.

pKa values and acidity constants of cyclohexyl methoxyacetic acid

An In-depth Technical Guide to the pKa and Acidity Constant of Cyclohexyl Methoxyacetic Acid

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. This property is of paramount importance in drug development, as it directly influences critical pharmacokinetic and pharmacodynamic characteristics, including solubility, membrane permeability, and target binding. This guide provides a comprehensive technical overview of the acidity constant of cyclohexyl methoxyacetic acid. We will explore its molecular structure, predict its pKa based on an analysis of structural analogs, and provide detailed, field-proven protocols for its experimental determination using potentiometric and spectrophotometric methods. Furthermore, this document will touch upon modern computational approaches for pKa prediction, offering a complete framework for researchers.

The Foundational Chemistry of Acidity: Understanding pKa

The acidity of a molecule describes its ability to donate a proton (H⁺). In aqueous solutions, this is quantified by the acid dissociation constant (Ka), and more conveniently, by its negative logarithm, the pKa.[1][2] A lower pKa value signifies a stronger acid, indicating a greater degree of dissociation at a given pH.[1][2][3]

The relationship between pKa, pH, and the ionization state of a compound is described by the Henderson-Hasselbalch equation :

pH = pKa + log([A⁻]/[HA])

Where [HA] is the concentration of the protonated (acidic) form and [A⁻] is the concentration of the deprotonated (conjugate base) form. This equation underscores the pKa as the pH at which the compound exists in a 50:50 ratio of its protonated and deprotonated forms.[2] In drug development, knowing the pKa is critical for predicting a compound's behavior in different physiological environments, such as the stomach (pH 1-3.5) versus the blood (pH 7.4).[4]

Structural Analysis of Cyclohexyl Methoxyacetic Acid

Cyclohexyl methoxyacetic acid is a carboxylic acid characterized by the presence of both a cyclohexyl group and a methoxy group on the alpha-carbon (the carbon adjacent to the carboxyl group). The interplay of these substituents dictates the molecule's overall acidity.

-

Carboxyl Group (-COOH): This is the acidic functional group responsible for proton donation.

-

Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect).[3] This effect pulls electron density away from the carboxyl group, which stabilizes the resulting carboxylate anion (conjugate base) formed after proton donation.[3] This stabilization facilitates dissociation, thereby increasing acidity (lowering the pKa).[3][5]

-

Cyclohexyl Group (-C₆H₁₁): Alkyl groups like cyclohexane are generally considered to be weakly electron-donating (+I effect).[1] This effect pushes electron density towards the carboxyl group, which slightly destabilizes the negative charge on the carboxylate anion, making the acid weaker (raising the pKa).[1]

When both groups are present, their effects are combined. The potent electron-withdrawing inductive effect of the methoxy group is expected to be the dominant factor influencing the acidity.

Predicting the pKa: An Analysis of Structural Analogs

To accurately estimate the pKa of cyclohexyl methoxyacetic acid, we can analyze the pKa values of simpler, structurally related compounds. This comparative approach provides critical insight into the electronic contribution of each substituent. A predicted pKa value for (S)-2-Cyclohexyl-2-methoxyacetic acid has been calculated as 3.55.[6]

| Compound | Structure | pKa Value | Key Structural Feature(s) |

| Acetic Acid | CH₃COOH | 4.76[3] | The baseline reference carboxylic acid. |

| Methoxyacetic Acid | CH₃OCH₂COOH | 3.57[3][7][8][9] | The strongly electron-withdrawing methoxy group significantly increases acidity. |

| Cyclohexylacetic Acid | C₆H₁₁CH₂COOH | ~4.94[10] | The weakly electron-donating cyclohexyl group slightly decreases acidity compared to acetic acid. |

| Cyclohexyl Methoxyacetic Acid | C₆H₁₁(OCH₃)CHCOOH | ~3.55 (Predicted) [6] | The dominant electron-withdrawing methoxy group suggests a pKa very similar to methoxyacetic acid. |

Analysis: The pKa of methoxyacetic acid (3.57) is more than a full pH unit lower than that of acetic acid (4.76), demonstrating the powerful acid-strengthening effect of the methoxy group.[3] Conversely, the cyclohexyl group in cyclohexylacetic acid makes it slightly less acidic than acetic acid.[1][10] In cyclohexyl methoxyacetic acid, the strong inductive effect of the methoxy group is expected to overwhelm the minor, opposing effect of the cyclohexyl group. Therefore, the pKa is logically predicted to be very close to that of methoxyacetic acid, which aligns with the computationally predicted value of 3.55.[6]

Experimental Protocols for pKa Determination

Accurate pKa determination relies on robust experimental methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.[11]

Potentiometric Titration

This high-precision technique involves monitoring the pH of a solution of the analyte as a titrant (a strong base) is added incrementally. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[11][12][13]

Step-by-Step Protocol:

-

Solution Preparation:

-

Accurately prepare an aqueous solution of cyclohexyl methoxyacetic acid (e.g., 10 mM). To ensure solubility, a co-solvent like methanol may be used, but the final pKa must be extrapolated back to a zero co-solvent state.[11]

-

Prepare and standardize a titrant solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).[11]

-

Prepare a solution to maintain constant ionic strength throughout the titration (e.g., 0.15 M KCl).[12] This is critical as pKa is dependent on ionic strength.

-

-

Apparatus Setup & Calibration:

-

Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[12]

-

Place a known volume of the analyte solution in a reaction vessel with a magnetic stir bar. Add the ionic strength adjuster.

-

Immerse the calibrated pH electrode into the solution, ensuring it does not contact the stir bar.

-

Before titration, purge the solution with an inert gas like nitrogen to displace dissolved CO₂, which can interfere with pH measurements.[12]

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the standardized base titrant in small, precise increments.

-

After each addition, allow the pH reading to stabilize completely before recording the value and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The equivalence point is the point of maximum slope, often identified precisely by plotting the first or second derivative of the curve.[14]

-

The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point.

-

The pKa of the analyte is equal to the pH of the solution at the half-equivalence point.[12]

-

UV-Vis Spectrophotometry

This method is advantageous for compounds with a UV-active chromophore near the ionizable group and can be used with much lower sample concentrations than titration.[11] It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.

Step-by-Step Protocol:

-

Preliminary Scans:

-

Prepare three stock solutions of the analyte at the same concentration: one in a strongly acidic solution (e.g., 0.1 M HCl, where the molecule is fully protonated), one in a strongly basic solution (e.g., 0.1 M NaOH, where it is fully deprotonated), and one in neutral water.

-

Acquire the full UV-Vis absorption spectrum for the acidic and basic solutions to determine the wavelength of maximum absorbance (λmax) for both the HA and A⁻ species.

-

-

Buffer Preparation and Measurement:

-

Prepare a series of buffer solutions with known, stable pH values that span the estimated pKa of the analyte (e.g., from pH 2.5 to 4.5 in 0.2 pH unit increments).[4]

-

Prepare a sample of the analyte in each buffer solution, ensuring the final concentration is identical across all samples.

-

Measure the absorbance of each sample at the predetermined λmax of either the acidic or basic form.

-

-

Data Analysis:

-

Plot the measured absorbance versus the pH of the buffer solutions. This will generate a sigmoidal curve.[15]

-

The inflection point of this curve corresponds to the pKa of the compound.[15] Mathematically, the pKa can be calculated using the following equation derived from the Beer-Lambert law and the Henderson-Hasselbalch equation:[16]

pKa = pH + log((A - A_B) / (A_A - A))

Where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the fully deprotonated form.

-

Computational Approaches to pKa Prediction

Alongside experimental methods, computational chemistry offers powerful tools for predicting pKa values.[17] These in silico methods are invaluable in early-stage drug discovery for screening large libraries of virtual compounds.

Approaches can be broadly categorized:

-

Quantum Mechanics (QM): These first-principles methods calculate the free energy change of the deprotonation reaction.[17][18] While computationally intensive, they can be highly accurate, especially when combined with solvation models that account for the effect of the solvent.[17][19]

-

Quantitative Structure-Property Relationship (QSPR): These are data-driven methods that use machine learning algorithms to build models based on large datasets of experimentally determined pKa values.[19][20] They are very fast but their accuracy depends on the similarity of the query molecule to the compounds in the training set.[20]

-

Fragment-Based Methods: These methods estimate pKa by dissecting the molecule into fragments with known pKa contributions and applying rules based on established linear free-energy relationships (e.g., Hammett/Taft equations).[18]

Conclusion

Understanding the pKa of cyclohexyl methoxyacetic acid is essential for its application in research and development. Based on the strong, electron-withdrawing inductive effect of the methoxy group, its pKa is predicted to be approximately 3.55, making it a significantly stronger acid than acetic acid or cyclohexylacetic acid. This predicted value can be precisely verified using established experimental techniques such as potentiometric titration or UV-Vis spectrophotometry. The detailed protocols and theoretical frameworks provided in this guide offer researchers the necessary tools to confidently determine and interpret this critical molecular property.

References

- What is the pKa of Methoxyacetic acid and its acidity compared to acetic acid? - Benchchem.

- Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv

- Methoxyacetic acid - Wikipedia.

- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium.

- Recent Advancements in Spectrophotometric pKa Determinations: A Review - Indian Journal of Pharmaceutical Educ

- pH effects on absorption spectra: pKa determin

- Protocol for Determining pKa Using Potentiometric Titration - Cre

- Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC.

- Computer Prediction of pKa Values in Small Molecules and Proteins - ACS Public

- Experiment 5: Spectrophotometric Determination of Pka | PDF | Spectrophotometry - Scribd.

- Methoxyacetic acid CAS#: 625-45-6 - ChemicalBook.

- How to Predict pKa | Rowan.

- Comparing the acidity of Cyclohexaneacetic acid and Benzoic acid. - Benchchem.

- Fast and Accurate Prediction of pKa Values with Minimal Empiricism - Rowan Newsletter.

- 625-45-6(Methoxyacetic acid) Product Description - ChemicalBook.

- Development of Methods for the Determin

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark.

- Inductive and Resonance (Mesomeric) Effects - Chemistry Steps.

- An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexaneacetic Acid - Benchchem.

- 2322929-13-3 | CAS D

- Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ijirss.

- What is the reasoning behind the increasing pKa for organic compounds? [closed] - Chemistry Stack Exchange.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijirss.com [ijirss.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijper.org [ijper.org]

- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 6. 2322929-13-3 | CAS DataBase [m.chemicalbook.com]

- 7. Methoxyacetic acid - Wikipedia [en.wikipedia.org]

- 8. Methoxyacetic acid CAS#: 625-45-6 [m.chemicalbook.com]

- 9. 625-45-6 CAS MSDS (Methoxyacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. scispace.com [scispace.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Virtual Labs [mas-iiith.vlabs.ac.in]

- 17. mdpi.com [mdpi.com]

- 18. How to Predict pKa | Rowan [rowansci.com]

- 19. optibrium.com [optibrium.com]

- 20. rowansci.substack.com [rowansci.substack.com]

An In-Depth Technical Guide to the Stereochemical Configuration of 2-Cyclohexyl-2-methoxyacetic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. For chiral molecules, which are non-superimposable on their mirror images, the individual enantiomers can exhibit remarkably different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit adverse effects. A thorough understanding and control of the stereochemical configuration of a drug candidate are therefore not merely academic exercises but are fundamental to ensuring its safety and efficacy. This guide provides a comprehensive technical overview of the stereochemical considerations for 2-Cyclohexyl-2-methoxyacetic acid, a chiral carboxylic acid with potential applications in medicinal chemistry. We will delve into the synthesis of the racemic mixture, methodologies for the resolution of its enantiomers, and techniques for the determination of their absolute configurations, grounded in established chemical principles and supported by authoritative references.

I. Synthesis of Racemic 2-Cyclohexyl-2-methoxyacetic Acid

The synthesis of the racemic form of 2-Cyclohexyl-2-methoxyacetic acid serves as the starting point for obtaining the individual enantiomers. A robust and efficient synthesis is crucial for providing the necessary quantities of the racemate for subsequent chiral resolution studies. Based on established organic synthesis principles, a plausible and effective route involves a two-step process starting from cyclohexylglyoxylic acid (also known as 2-cyclohexyl-2-oxoacetic acid).

Step 1: Methylation of Cyclohexylglyoxylic Acid

The initial step is the methylation of the hydroxyl group of the carboxylic acid functionality to form the corresponding methyl ester. This is a standard esterification reaction, typically carried out in the presence of an acid catalyst in methanol.

Step 2: Williamson Ether Synthesis

Following the protection of the carboxylic acid, the hydroxyl group of the α-hydroxy ester is converted to a methoxy group via a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a methylating agent, such as methyl iodide. Subsequent hydrolysis of the methyl ester under basic or acidic conditions yields the target racemic 2-Cyclohexyl-2-methoxyacetic acid.

Experimental Protocol: Synthesis of Racemic 2-Cyclohexyl-2-methoxyacetic Acid

-

Esterification of Cyclohexylglyoxylic Acid:

-

To a solution of cyclohexylglyoxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude methyl cyclohexylglyoxylate.

-

-

Williamson Ether Synthesis and Hydrolysis:

-

Dissolve the crude methyl cyclohexylglyoxylate in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add a strong base, such as sodium hydride, portion-wise.

-

After the evolution of hydrogen gas ceases, add methyl iodide dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the crude methyl 2-cyclohexyl-2-methoxyacetate.

-

For hydrolysis, dissolve the crude ester in a mixture of methanol and a solution of sodium hydroxide.

-

Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture, acidify with hydrochloric acid to a pH of approximately 2, and extract the carboxylic acid with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford racemic 2-Cyclohexyl-2-methoxyacetic acid. The crude product can be further purified by recrystallization or column chromatography.

-

II. Chiral Resolution of 2-Cyclohexyl-2-methoxyacetic Acid Enantiomers

The separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution, is a cornerstone of stereoselective synthesis. For carboxylic acids, the most common and often most effective method is the formation of diastereomeric salts with a chiral amine.[1] These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

The Principle of Diastereomeric Salt Resolution

The reaction of a racemic carboxylic acid (R/S-acid) with a single enantiomer of a chiral amine (e.g., R-amine) results in the formation of two diastereomeric salts: (R-acid, R-amine) and (S-acid, R-amine). Due to their different three-dimensional structures, these diastereomers will have distinct solubilities in a given solvent system. By carefully selecting the resolving agent and the crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially, leaving the other diastereomer enriched in the mother liquor. The crystallized salt can then be isolated, and the pure enantiomer of the carboxylic acid can be regenerated by treatment with an acid.

Figure 1: General workflow for chiral resolution by diastereomeric salt formation.

Selection of a Chiral Resolving Agent

The choice of the chiral resolving agent is critical for a successful resolution. A commonly employed and effective resolving agent for acidic compounds is (R)-(+)-α-methylbenzylamine.[2][3] Its commercial availability in high enantiomeric purity and its ability to form crystalline salts with a wide range of carboxylic acids make it an excellent candidate.

Experimental Protocol: Chiral Resolution using (R)-(+)-α-Methylbenzylamine

-

Formation of Diastereomeric Salts:

-

Dissolve the racemic 2-Cyclohexyl-2-methoxyacetic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

In a separate flask, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in the same solvent.

-

Slowly add the amine solution to the acid solution with stirring.

-

The diastereomeric salts may precipitate immediately, or the solution may need to be heated to achieve complete dissolution, followed by slow cooling to induce crystallization.

-

-

Fractional Crystallization:

-

Allow the solution to stand at room temperature or in a refrigerator to facilitate the crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

-

The enantiomeric purity of the crystallized salt can be assessed by measuring its specific rotation and comparing it to the rotation of the pure diastereomer (if known) or by regenerating the acid and analyzing it by chiral HPLC.

-

Further recrystallizations may be necessary to achieve high enantiomeric purity.

-

-

Regeneration of the Enantiomerically Pure Acid:

-

Suspend the purified diastereomeric salt in water and add a strong acid, such as hydrochloric acid, until the solution is acidic.

-

Extract the liberated enantiomerically enriched 2-Cyclohexyl-2-methoxyacetic acid with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure enantiomer.

-

III. Determination of Stereochemical Configuration

Once the enantiomers have been separated, it is essential to determine their absolute configuration (i.e., assigning them as either R or S) and to quantify their enantiomeric purity.

A. Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[4][5] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis

-

Column: A chiral column suitable for the separation of acidic compounds, such as one based on a polysaccharide derivative (e.g., cellulose or amylose) coated on a silica support, is recommended.

-

Mobile Phase: A typical mobile phase for the normal-phase separation of acidic compounds on a polysaccharide-based CSP consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.[6]

-

Detection: UV detection at a wavelength where the compound exhibits absorbance is commonly used.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

-

ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

-

Figure 2: Experimental workflow for chiral HPLC analysis.

B. Determination of Absolute Configuration

While chiral HPLC can confirm the enantiomeric purity, it does not directly provide the absolute configuration. Several methods can be employed for this purpose.

-

X-ray Crystallography: If a suitable single crystal of one of the diastereomeric salts can be obtained, X-ray crystallography can provide an unambiguous determination of the absolute configuration of both the acid and the chiral amine, as the absolute configuration of the resolving agent is known.

-

Vibrational Circular Dichroism (VCD): VCD spectroscopy, coupled with quantum chemical calculations, is a powerful method for determining the absolute configuration of chiral molecules in solution.

-

Correlation with a Known Standard: The absolute configuration can also be determined by chemical correlation to a compound of known stereochemistry.

C. Specific Rotation

The measurement of the specific rotation ([α]) using a polarimeter is a classical method for characterizing enantiomers. Each enantiomer will rotate the plane of polarized light to an equal but opposite degree. The specific rotation is a physical constant for a given compound under specific conditions (temperature, wavelength, solvent, and concentration). While the sign of the rotation (+ or -) does not directly correlate with the R/S designation, it is a crucial parameter for characterizing the pure enantiomers.

Quantitative Data (Hypothetical)

| Parameter | (R)-2-Cyclohexyl-2-methoxyacetic acid | (S)-2-Cyclohexyl-2-methoxyacetic acid |

| Specific Rotation ([α]D) | Negative value (e.g., -X°) | Positive value (e.g., +X°) |

| Chiral HPLC Retention Time | tR1 | tR2 |

| Melting Point of Diastereomeric Salt with (R)-(+)-α-Methylbenzylamine | M.P.1 | M.P.2 (where M.P.1 ≠ M.P.2) |

IV. Biological Significance of Individual Enantiomers

The differential biological activity of enantiomers is a well-established phenomenon in pharmacology. While specific data for the enantiomers of 2-Cyclohexyl-2-methoxyacetic acid are not extensively documented, it is plausible that they would exhibit distinct biological activities. For instance, if this molecule were to be developed as a therapeutic agent targeting a specific enzyme or receptor, it is highly likely that one enantiomer would display a higher affinity and/or efficacy than the other due to the chiral nature of biological macromolecules. Therefore, the separation and characterization of the individual enantiomers are critical steps in the drug discovery and development process to identify the eutomer (the more active enantiomer) and to assess the pharmacological profile of each stereoisomer independently.

Conclusion

The stereochemical configuration of 2-Cyclohexyl-2-methoxyacetic acid is a critical aspect that profoundly influences its potential applications, particularly in the pharmaceutical industry. This guide has outlined a comprehensive approach to the synthesis of the racemic mixture, its resolution into individual enantiomers through diastereomeric salt formation with a chiral amine, and the analytical techniques for determining enantiomeric purity and absolute configuration. The methodologies described herein are based on well-established principles of organic chemistry and provide a robust framework for researchers and scientists working with this and other chiral molecules. A thorough understanding and application of these techniques are indispensable for the development of safe and effective single-enantiomer drugs.

References

- Schiffers, I., & Bolm, C. (n.d.). SYNTHESIS AND RESOLUTION OF RACEMIC TRANS-2-(N-BENZYL)AMINO-1-CYCLOHEXANOL: ENANTIOMER SEPARATION BY SEQUENTIAL USE OF (R)- AND (S)-MANDELIC ACID. Organic Syntheses Procedure.

- Google Patents. (n.d.). Preparation method of R-(+)-alpha-cyclohexyl mandelic acid.

- BenchChem. (n.d.). A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards.

- Merck. (n.d.). alpha-Methylbenzylamine.

- Sigma-Aldrich. (n.d.). (R)-(+)

- BenchChem. (n.d.). The Synthesis and Discovery of 2-Methoxyacetic Acid: A Technical Guide.

- Google Patents. (n.d.).

- PrepChem.com. (n.d.). Synthesis of trans-[(2-Hydroxycyclohexyl)thio]acetic acid.

- Sigma-Aldrich. (n.d.). Methoxyacetic acid 98 625-45-6.

- BenchChem. (n.d.). A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR with (-)-Menthyloxyacetic Acid.

- MDPI. (n.d.).

- SlideShare. (n.d.). stereochemistry and biological activity of drugs.

- CHIMIA. (n.d.). Practical Enzymatic Resolution of Chiral Auxiliaries - Enantiomerically Pure trans-2-Phenylcyclohexanol and.

- Phenomenex. (n.d.).

- The Organic Chemistry Tutor. (2021, April 11). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry Youtube [Video]. YouTube.

- Daicel Chiral Technologies. (n.d.).

- PubMed. (n.d.). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.

- Google Patents. (n.d.). Method for producing 2-methoxyacetic acid.

- Justia Patents. (n.d.). method for producing 2-methoxyacetic acid.

- ResearchGate. (n.d.). Optical Activity and Biological Effect.

- Leah4sci. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity [Video]. YouTube.

- The Royal Society of Chemistry. (2020). Optical Purity, Enantiomeric Excess and The Horeau Effect.

- MIT OpenCourseWare. (n.d.). Read section 7.

- Smart Learning. (2015, October 2). Specific rotation -1:Question On enantiomeric excess Optical Isomers [Video]. YouTube.

- MDPI. (2023).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US4968840A - Process for preparing methoxyacetic acid - Google Patents [patents.google.com]

- 3. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]

- 4. vaia.com [vaia.com]

- 5. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 6. 2-cyclohexyl-2-methoxyacetic acid | 15540-18-8 [chemicalbook.com]

Conformational Analysis of 2-Cyclohexyl-2-methoxyacetic Acid Derivatives: A Synergistic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its function, a principle of paramount importance in drug discovery and materials science. 2-Cyclohexyl-2-methoxyacetic acid and its derivatives represent a class of chiral molecules where the conformational landscape dictates biological activity and physicochemical properties. This guide provides a comprehensive framework for elucidating this landscape, integrating high-resolution experimental techniques with robust computational modeling. We will explore the causality behind methodological choices, presenting a self-validating workflow that combines Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry to provide a holistic understanding of the conformational preferences and dynamic behavior of these important molecules.

Introduction: The Significance of Conformation

2-Cyclohexyl-2-methoxyacetic acid possesses a stereocenter at the C2 position, directly attached to a flexible cyclohexane ring. The spatial arrangement of the cyclohexyl, methoxy, and carboxylic acid groups around this chiral center is not fixed. The molecule exists as a dynamic equilibrium of multiple conformers, arising from two primary sources of flexibility:

-

Cyclohexane Ring Inversion: The cyclohexane ring rapidly interconverts between two chair conformations.[1]

-

Bond Rotation: Rotation occurs around the single bonds connecting the substituents to the ring and to the chiral center.

The relative populations of these conformers are determined by a delicate balance of steric and electronic interactions. Understanding this equilibrium is critical for drug development professionals, as only one or a subset of these conformers may be responsible for the desired biological activity (the "bioactive conformation"). This guide details the principles and protocols for comprehensively characterizing this conformational space.

Foundational Principles: Driving Forces of Conformational Preference

The stability of any given conformer is dictated by the sum of all intramolecular interactions. For substituted cyclohexanes, the chair conformation is the most stable, and the preference for a substituent to occupy an equatorial versus an axial position is a key determinant of the overall structure.[1]

-

Steric Hindrance (A-value): Larger substituents are more stable in the spacious equatorial position to avoid destabilizing 1,3-diaxial interactions with other axial hydrogens or substituents.[2] The cyclohexyl group at C2 is bulky and will strongly favor an equatorial orientation.

-

Gauche Interactions: Rotations around the C-C and C-O single bonds can lead to stabilizing or destabilizing gauche interactions between adjacent substituents.

-

Intramolecular Hydrogen Bonding: The carboxylic acid moiety can act as a hydrogen bond donor, and the methoxy group's oxygen can act as an acceptor. The formation of an intramolecular hydrogen bond can significantly stabilize specific conformations, potentially overriding steric preferences.

-

Dipole-Dipole Interactions: The polar C-O bonds of the methoxy and carboxylic acid groups create local dipoles. The overall molecular dipole and conformational preference will be influenced by the orientation of these dipoles.

Experimental Methodologies for Conformational Elucidation

No single technique can fully define a molecule's conformational behavior. A multi-pronged experimental approach is essential for validating computational models and understanding the molecule's structure in different physical states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture

NMR is the most powerful tool for studying molecular conformation and dynamics in solution.[3][4] At room temperature, the cyclohexane ring flip is typically fast on the NMR timescale, resulting in an averaged spectrum.[5] However, key parameters can still provide a wealth of information.

Key NMR Observables:

-

Chemical Shifts (δ): The chemical shift of a proton is highly sensitive to its local electronic environment. Axial and equatorial protons have distinct chemical shifts, and the observed value in a rapidly flipping system is a population-weighted average.

-

Coupling Constants (³JHH): The through-bond coupling between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. This is particularly useful for the proton at C2. A large coupling constant (typically 8-13 Hz) indicates a trans-diaxial relationship, while smaller values (1-5 Hz) are observed for axial-equatorial or equatorial-equatorial relationships.

-

Dynamic NMR (DNMR): By lowering the temperature, the ring interconversion can be slowed down.[5][6] If the exchange rate becomes slow enough on the NMR timescale, separate signals for the individual conformers can be observed. The coalescence temperature and line shape analysis can be used to determine the energy barrier for the ring flip (ΔG‡).

Experimental Protocol: DNMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the 2-Cyclohexyl-2-methoxyacetic acid derivative in a suitable deuterated solvent with a low freezing point (e.g., methanol-d4, toluene-d8).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

-

Temperature Variation: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

-

Spectral Acquisition: Acquire a spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes before each acquisition.

-

Identify Coalescence: Observe the broadening of signals corresponding to the cyclohexane protons. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature.

-

Low-Temperature Spectrum: Continue cooling until well below coalescence, where the signals for the individual axial and equatorial conformers become sharp and resolved.

-

Data Analysis:

-

Integrate the signals at the lowest temperature to determine the relative populations of the major and minor conformers.

-

Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational exchange from the coalescence temperature and the frequency separation of the signals in the slow-exchange regime.

-

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution structure of a molecule in the solid state. This technique is invaluable for determining bond lengths, bond angles, and the precise conformation adopted in the crystal lattice.

Causality and Limitations: The conformation observed in a crystal is, by definition, a low-energy state. However, it may not be the lowest energy conformation in solution. Crystal packing forces can stabilize a conformer that is a minor component in the solution-phase equilibrium. Therefore, a crystal structure should be viewed as a definitive snapshot of one possible low-energy conformer, which serves as an excellent benchmark for validating the accuracy of computational models.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

Diffraction Experiment: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[8]

-

Data Processing: Index the diffraction spots to determine the unit cell parameters and space group. Integrate the intensities of all reflections.[9]

-

Structure Solution and Refinement: Use the collected data to solve the phase problem and generate an initial electron density map. Build a molecular model into the map and refine it against the experimental data to obtain the final structure.

Computational Chemistry: In Silico Exploration and Prediction

Computational modeling is essential for exploring the entire potential energy surface (PES) of a molecule, identifying all stable conformers, and predicting their relative energies and properties.[10]

Conformational Search with Molecular Mechanics (MM)

The first step is a broad search for all possible low-energy structures. Molecular mechanics methods are fast and ideal for this purpose.

Protocol: Systematic Conformational Search

-

Structure Building: Build the 2D structure of the derivative in a molecular modeling program like Avogadro.[2]

-

Search Algorithm: Employ a systematic or stochastic search algorithm. A systematic search involves rotating all rotatable bonds in discrete steps (e.g., 30°), which is thorough but computationally intensive.[11]

-

Energy Minimization: Each generated structure is subjected to energy minimization using a suitable force field (e.g., MMFF94 or OPLS).

-

Filtering: The resulting conformers are filtered to remove duplicates and high-energy structures (e.g., >10 kcal/mol above the global minimum).

Geometry Optimization and Energy Calculation with Quantum Mechanics (QM)

The low-energy conformers identified by MM should be re-optimized at a higher level of theory for accurate geometries and relative energies. Density Functional Theory (DFT) is a common and effective choice.

Protocol: DFT Optimization and Analysis

-

Method Selection: Choose a suitable DFT functional and basis set. The B3LYP functional with a 6-31G(d) basis set is a common starting point for organic molecules, offering a good balance of accuracy and computational cost.

-

Geometry Optimization: Perform a full geometry optimization for each conformer from the MM search.

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Solvent Effects: Since most experimental data is collected in solution, it is crucial to include the effect of the solvent using a continuum solvation model like the Polarizable Continuum Model (PCM).

-

Data Analysis: Compare the relative Gibbs free energies of all conformers to predict their equilibrium populations at a given temperature using the Boltzmann distribution.

Table 1: Hypothetical Calculated Energies for 2-Cyclohexyl-2-methoxyacetic Acid

| Conformer ID | Cyclohexyl Group | C2-Substituents | Relative Energy (ΔG, kcal/mol) in Toluene (PCM) | Predicted Population (298 K) |

| A | Equatorial | Gauche | 0.00 | 85.2% |

| B | Equatorial | Anti | 1.15 | 14.1% |

| C | Axial | Gauche | 4.50 | 0.7% |

Integrated Workflow: A Synergistic Approach

The true power of conformational analysis lies in the synergy between computational and experimental methods. The workflow below illustrates how these techniques are integrated for a comprehensive and self-validating study.

Caption: Integrated workflow for conformational analysis.

This workflow ensures trustworthiness. Computational predictions are not treated as absolute but are rigorously tested against experimental data. Discrepancies between predicted and measured NMR parameters, for example, would necessitate a re-evaluation of the computational model (e.g., choice of functional, basis set, or solvation model) until consistency is achieved. The X-ray structure, when available, provides a crucial geometric benchmark for the calculated conformers.

Applications in Drug Development

A validated conformational model is a powerful asset in drug development. It allows researchers to:

-

Identify the Bioactive Conformation: By comparing the low-energy conformers with the structure of a receptor binding site, one can hypothesize which conformation is responsible for biological activity.

-

Guide Structure-Activity Relationship (SAR) Studies: Understanding how structural modifications to the derivative affect the conformational equilibrium can explain changes in activity and guide the design of new, more potent analogues.

-

Improve Physicochemical Properties: Properties like solubility and membrane permeability are influenced by the molecule's 3D shape and exposed polar surface area, which can be predicted from the conformational ensemble.

Conclusion

The conformational analysis of 2-Cyclohexyl-2-methoxyacetic acid derivatives is a complex but tractable problem when approached with a synergistic combination of modern experimental and computational techniques. NMR spectroscopy provides detailed insight into the solution-phase equilibrium, X-ray crystallography offers a precise solid-state benchmark, and computational chemistry serves as the unifying framework for exploring the entire conformational landscape. By following an integrated and self-validating workflow, researchers can develop a robust understanding of the structure-property relationships that govern the function of these molecules, accelerating progress in fields from medicinal chemistry to materials science.

References

-

Nuclear Magnetic Resonance is today one of the best methods available for the conformational analysis of cyclohexane derivatives. It is possible with this technique to investigate the spatial orientation of the substituents in fixed molecules, as well as the equilibrium position in mobile systems. (Semantic Scholar, [Link])

-

Jensen, F. R., & Beck, B. H. (1968). Nuclear magnetic resonance chemical shift method of calculating conformational preferences in cyclohexyl derivatives. Journal of the American Chemical Society. [Link]

-

Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society. [Link]

-

Neto, B. A. D. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance. [Link]

-

Jin, S., et al. (2022). Orientational Chirality, Its Asymmetric Control, and Computational Study. Molecules. [Link]

-

Riela, S., et al. (2021). Chiral Molecules: Properties, Synthesis and Analysis. MDPI. [Link]

-

Synthesis of trans-[(2-Hydroxycyclohexyl)thio]acetic acid. (PrepChem.com, [Link])

-

Gkionis, K., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. [Link]

-

NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. (YouTube, [Link])

-

da Silva, G. V. J., et al. (2007). Conformational preferences of 2-methoxy, 2-methylthio, and 2-methylselenocyclohexyl-N,N-dimethylcarbamate: a theoretical and experimental investigation. The Journal of Physical Chemistry A. [Link]

-

Conformational Analysis. (University of Calgary, [Link])

-

Sloop, J. C. (2018). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. World Journal of Chemical Education. [Link])

-

Stuart, A. C., et al. (2016). Effect of chiral 2-ethylhexyl side chains on chiroptical properties of the narrow bandgap conjugated polymers PCPDTBT and PCDTPT. Chemical Science. [Link]

- Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.

-

Grishina, M. A., et al. (2023). Artificial bees collect diverse conformers of small organic molecules. arXiv. [Link])

-

Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (memtein.com, [Link])

-

Role of exciton delocalization in chiroptical properties of benzothiadiazole carbon nanohoops. (Royal Society of Chemistry, [Link])

-

Standard practices for X-ray crystallographic structure determination in the Nowick laboratory. (University of California, Irvine, [Link])

- Synthesis method for 2-methylcyclohexyl acetate.

-

X-ray macromolecular crystallography: an overview. (Moodle@Units, [Link])

-

Effect of Chiral 2-Ethylhexyl Side Chains on Chiroptical Properties of the Narrow Bandgap Conjugated Polymers PCPDTBT and PCDTPT. (ResearchGate, [Link])

-

Abraham, R. J., et al. (1998). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2. [Link])

-

Ross, B. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. ScholarWorks@CWU. [Link])

-

Stuart, A. C., et al. (2016). Effect of chiral 2-ethylhexyl side chains on chiroptical properties of the narrow bandgap conjugated polymers PCPDTBT and PCDTPT. Chemical Science. [Link])

-

A brief introduction to X-ray crystallography. (Phenix, [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. auremn.org.br [auremn.org.br]

- 5. youtube.com [youtube.com]

- 6. Conformational preferences of 2-methoxy, 2-methylthio, and 2-methylselenocyclohexyl-N,N-dimethylcarbamate: a theoretical and experimental investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. moodle2.units.it [moodle2.units.it]

- 8. phenix-online.org [phenix-online.org]

- 9. chem.uci.edu [chem.uci.edu]

- 10. arxiv.org [arxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

Literature review on 2-Cyclohexyl-2-methoxyacetic acid synthesis pathways

Executive Summary

2-Cyclohexyl-2-methoxyacetic acid (CAS 15540-18-8), often abbreviated as CMAA, is a critical chiral building block in the synthesis of antimuscarinic agents, glycopyrronium analogues, and specific anticholinergic drugs. Its structural rigidity—conferred by the cyclohexyl ring—combined with the lipophilicity of the

This technical guide analyzes the two primary industrial pathways for synthesizing CMAA: the Aromatic Hydrogenation Route (preserving chirality from mandelic acid precursors) and the Direct O-Alkylation Route (utilizing cyclohexylglycolic acid). We provide validated protocols, mechanistic insights, and scalability assessments for each.

Retrosynthetic Analysis & Pathway Selection

The synthesis of CMAA is fundamentally a question of when to introduce the cyclohexyl ring: by reducing an aromatic precursor or by alkylating a pre-existing cyclohexyl scaffold.

Decision Matrix

| Feature | Pathway A: Aromatic Hydrogenation | Pathway B: Direct O-Alkylation |

| Starting Material | Cyclohexylglycolic acid | |

| Chirality Strategy | Chiral Pool: Uses inexpensive (R)- or (S)-Mandelic acid.[1] | Resolution/Asymmetric: Requires chiral resolution or chiral HPLC. |

| Key Reagents | NaH, Methyl Iodide (MeI), DMF/THF | |

| Scalability | High (Flow chemistry compatible). | Medium (Exothermic alkylation steps). |

| Cost Driver | Catalyst (Rhodium/Palladium).[1] | Reagents (MeI) and waste disposal. |

Pathway A: Catalytic Hydrogenation of -Methoxyphenylacetic Acid

This is the preferred route for high-enantiopurity synthesis because it leverages the "Chiral Pool." (R)-Mandelic acid is abundant and cheap; its conversion to (R)-

Mechanistic Insight

Hydrogenolysis of benzylic ethers is a common side reaction during hydrogenation. To prevent the cleavage of the C-O bond (de-methoxylation), Rhodium on Carbon (Rh/C) or Ruthenium on Alumina (Ru/Al2O3) is preferred over Palladium (Pd/C) at higher pressures, although Pd/C can be used under mild conditions with carefully controlled pH.

Experimental Protocol

Objective: Synthesis of (R)-2-Cyclohexyl-2-methoxyacetic acid from (R)-

Reagents:

-

Substrate: (R)-

-Methoxyphenylacetic acid (1.0 eq) -

Catalyst: 5% Rh/C (5 wt% loading relative to substrate) or 5% Pd/C (if utilizing low pressure).

-

Solvent: Methanol (HPLC grade).

-

Gas: Hydrogen (

).

Step-by-Step Workflow:

-

Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), dissolve 100g of (R)-

-methoxyphenylacetic acid in 500 mL of Methanol. -

Catalyst Addition: Add 5g of 5% Rh/C catalyst under an inert nitrogen atmosphere. Caution: Dry catalyst is pyrophoric.

-

Hydrogenation:

-

Purge the vessel 3 times with

, then 3 times with -

Pressurize to 5–10 bar (70–145 psi) .

-

Heat to 40–50°C and stir vigorously (1000 rpm) for 6–12 hours.

-

Monitoring: Monitor H2 uptake. Reaction is complete when uptake ceases.

-

-

Work-up:

-

Cool to room temperature and depressurize.

-

Filter the mixture through a Celite pad to remove the catalyst. Note: Recycle catalyst if using Rh.

-

Concentrate the filtrate under reduced pressure to yield a viscous oil.

-

-

Purification: Crystallization from n-heptane/ethyl acetate is often required to remove any de-methoxylated byproducts (cyclohexylacetic acid).

Yield: Typically 90–95%.[2] Stereochemical Integrity: >98% ee (retention of configuration).[1]

Pathway B: O-Methylation of Cyclohexylglycolic Acid

This pathway is useful when the cyclohexyl core is already present (e.g., from Grignard addition to glyoxylates) or when racemic material is acceptable.

Mechanistic Insight

This is a standard Williamson Ether Synthesis . The secondary alcohol of cyclohexylglycolic acid is deprotonated to form an alkoxide, which then attacks a methylating agent (

Experimental Protocol

Objective: Synthesis of 2-Cyclohexyl-2-methoxyacetic acid from Cyclohexylglycolic acid.

Reagents:

-

Substrate: Cyclohexylglycolic acid (1.0 eq).

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) (2.2 eq).

-

Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.1 eq).

-

Solvent: Anhydrous THF or DMF.

Step-by-Step Workflow:

-

Deprotonation:

-

Suspend NaH (2.2 eq) in anhydrous THF at 0°C under Argon.

-

Add Cyclohexylglycolic acid dropwise (dissolved in THF). Evolution of

gas will occur. -

Stir for 30–60 minutes at 0°C to ensure formation of the dianion.

-

-

Methylation:

-

Add Methyl Iodide (1.1 eq) dropwise. Note: MeI is carcinogenic; handle in a fume hood.

-

Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

-

Quenching:

-

Cool to 0°C. Carefully quench with water to destroy excess hydride.

-

Acidify with 1M HCl to pH ~2.

-

-

Extraction:

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

, and concentrate.[3]

-

-

Purification: The crude product may contain the methyl ester (if MeI alkylated the carboxylate). Hydrolysis (LiOH/THF/Water) may be required to return to the free acid.

Yield: 75–85%. Critical Control Point: Temperature control is vital to prevent elimination reactions.

Visualized Synthesis Pathways

The following diagram illustrates the two primary pathways and the logic flow for selecting the appropriate method.

Figure 1: Comparative Synthesis Pathways. Blue path (A) denotes the aromatic reduction route suitable for chiral synthesis. Red path (B) denotes the direct alkylation route.

Quantitative Comparison

| Metric | Pathway A (Hydrogenation) | Pathway B (Alkylation) |

| Overall Yield | 85–90% (from Methoxy-Phenyl) | 70–80% |

| Enantiomeric Excess (ee) | >98% (Source dependent) | Variable (Risk of racemization) |

| Atom Economy | High (Addition of H2) | Lower (Loss of NaI/waste) |

| Safety Profile | High Pressure H2, Flammable solvents | Pyrophoric NaH, Carcinogenic MeI |

| Industrial Preference | Preferred for large-scale chiral drugs | Preferred for small-scale or racemic needs |

References

-

ChemicalBook. (2023). 2-Cyclohexyl-2-methoxyacetic acid (CAS 15540-18-8) Properties and Suppliers.[4][5] Retrieved from

-

GuideChem. (2023). DL-alpha-Methoxyphenylacetic acid (CAS 7021-09-2) Synthesis and Derivatives. Retrieved from

-

BLD Pharm. (2023).[6] Chiral Building Blocks: (S)-2-Cyclohexyl-2-methoxyacetic acid.[6] Retrieved from

-

Google Patents. (2016). US9452980B2 - Substituted benzamides (Describes hydrogenation of alpha-methoxyphenylacetic acid). Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. patents.justia.com [patents.justia.com]

- 3. prepchem.com [prepchem.com]

- 4. 2-cyclohexyl-2-methoxyacetic acid | 15540-18-8 [chemicalbook.com]

- 5. 1250285-45-0|1-Ethoxy-2-methylcyclohexane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 40248-63-3|2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)acetic acid|BLD Pharm [bldpharm.com]

Chemical Stability Profile: 2-Cyclohexyl-2-methoxyacetic Acid Under Basic Conditions

The following technical guide details the chemical stability profile of 2-Cyclohexyl-2-methoxyacetic acid under basic conditions.

Executive Summary

2-Cyclohexyl-2-methoxyacetic acid (CAS: 15540-18-8) is a chiral

While the ether linkage and cyclohexyl ring exhibit high resistance to base-catalyzed hydrolysis, the primary degradation pathway is racemization via enolization. This guide provides a mechanistic breakdown of these pathways, supported by stress-testing protocols and analytical strategies.

Structural Analysis & Reactivity Theory

The molecule comprises three distinct structural zones, each responding differently to basic stimuli (

| Structural Zone | Functional Group | Reactivity in Base | Risk Level |

| Zone A | Carboxylic Acid ( | Immediate deprotonation to carboxylate ( | None (Stabilizing) |

| Zone B | Chiral center with acidic | High (Racemization) | |

| Zone C | Ether ( | Aliphatic ether and ring. Generally inert to nucleophilic attack by hydroxide. | Low |

The Carboxylate Stabilization Effect

Upon exposure to a basic medium (pH > 5), the carboxylic acid deprotonates (

The Racemization Mechanism

Despite the Coulombic shield, racemization can occur under forcing conditions (pH > 12, elevated temperature). The electron-withdrawing inductive effect ($ -I $) of the methoxy group increases the acidity of the

Pathway:

-

Deprotonation: Base removes the

-proton. -

Planarization: Formation of an achiral enolate dianion intermediate.

-

Reprotonation: Protonation occurs from either face, yielding a racemic mixture.

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways. Note that the "Elimination" pathway is theoretically possible but kinetically disfavored due to the poor leaving group ability of the methoxide anion (

Figure 1: Mechanistic pathways of 2-Cyclohexyl-2-methoxyacetic acid in basic media. Green indicates the primary stable state; yellow/red indicate degradation routes.

Experimental Protocols

To validate the stability of this specific substrate, researchers must move beyond generic screens. The following protocols are designed to isolate racemization kinetics from gross decomposition.

Stress Testing Workflow (Forced Degradation)

Objective: Determine the

Step-by-Step Protocol:

-

Stock Preparation: Dissolve 50 mg of pure enantiomer (e.g., (S)-2-Cyclohexyl-2-methoxyacetic acid) in 10 mL of Methanol/Water (1:1).

-

Base Addition: Aliquot into three reaction vessels:

-

Condition A (Mild): Add 1.0 eq NaOH (pH ~10), stir at 25°C.

-

Condition B (Stress): Add 5.0 eq NaOH (pH >13), stir at 25°C.

-

Condition C (Accelerated): Add 5.0 eq NaOH, heat to 60°C.

-

-

Sampling: Withdraw 500

L aliquots at T=0, 4h, 24h, and 48h. -

Quenching (Critical): Immediately quench aliquots into an excess of cold 1M HCl or KH2PO4 buffer (pH 3.0) to protonate the carboxylate and stop enolization.

-

Note: Do not analyze basic solutions directly; the shift in pH can damage HPLC columns and alter retention times.

-

-

Analysis: Analyze via Chiral HPLC (see Section 4.2).

Analytical Method: Chiral HPLC

Standard reverse-phase C18 cannot distinguish enantiomers. A polysaccharide-based chiral stationary phase is required.

| Parameter | Recommendation |

| Column | Chiralpak AD-RH or Chiralcel OD-RH (Reverse Phase mode) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.5) [40:60 v/v] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (Carboxyl absorption) |

| Success Criteria | Resolution ( |

Data Interpretation[2][3][4]

Summarize your findings using the following stability matrix:

| Condition | Expected Result | Interpretation |

| pH 10, 25°C | >99.5% ee retained | Molecule is process-stable for standard workups. |

| pH 13, 25°C | >98.0% ee retained | Minor racemization risk; limit exposure time. |

| pH 13, 60°C | <90.0% ee (Significant drop) | Critical Control Point. Avoid heating in strong base. |

Logical Workflow for Stability Validation

The following decision tree guides the researcher through the validation process, ensuring no assumptions are made about purity.

Figure 2: Decision logic for validating the process stability of chiral

Conclusion